molecular formula C17H12BrN5O4S2 B14965555 N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide

N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide

Cat. No.: B14965555
M. Wt: 494.3 g/mol
InChI Key: WFLMKNOPYYWJCM-UHFFFAOYSA-N
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Description

N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a bromophenyl group, and a nitrobenzamide moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 4-bromophenylamine with ethyl chloroacetate to form an intermediate, which is then reacted with thiourea to yield the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to accelerate the reaction. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer activity, particularly against certain types of cancer cells.

Mechanism of Action

The mechanism of action of N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is unique due to its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity. The presence of the thiadiazole ring and the nitrobenzamide moiety differentiates it from other similar compounds .

Properties

Molecular Formula

C17H12BrN5O4S2

Molecular Weight

494.3 g/mol

IUPAC Name

N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide

InChI

InChI=1S/C17H12BrN5O4S2/c18-11-3-5-12(6-4-11)19-14(24)9-28-17-22-21-16(29-17)20-15(25)10-1-7-13(8-2-10)23(26)27/h1-8H,9H2,(H,19,24)(H,20,21,25)

InChI Key

WFLMKNOPYYWJCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Br)[N+](=O)[O-]

Origin of Product

United States

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